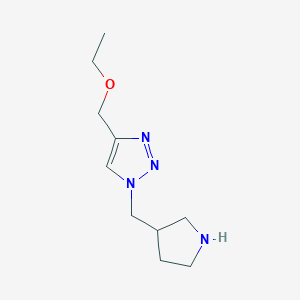
4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CEThP) is a heterocyclic compound consisting of a pyrazole ring system with a thiophene and a chloroethyl substituent. It is a relatively new compound that has been gaining attention in scientific research due to its potential applications in various fields. CEThP has shown promise in the areas of drug delivery, catalysis, and material science.
Scientific Research Applications
Catalytic Applications and Nanoparticle Generation
- Palladium(II) Complexes and Nano-Particles: The synthesis of palladium(II) complexes using pyrazolated thio/selenoether ligands derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole demonstrated their efficiency as pre-catalysts for Suzuki-Miyaura coupling reactions, with yields up to 96% in 2 hours. Furthermore, these complexes facilitated the single-source one-pot synthesis of Pd(4)Se and PdSe nanoparticles, which also catalyze Suzuki coupling reactions (Sharma et al., 2013).
Antimicrobial Activity
- Novel Chitosan Schiff Bases: Heteroaryl pyrazole derivatives, including those related to the 4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole framework, were synthesized and reacted with chitosan to form Schiff bases. These compounds exhibited antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi, indicating potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Synthesis Methodologies
- Flexible Synthesis of Pyrazoles: A new method for synthesizing pyrazoles with functionalized side chains attached to carbon 3 and varying substituents at carbon 5 was developed. This approach provides precursors for further chemical modifications and has implications for the design of ligands and potentially active pharmaceutical ingredients (Grotjahn et al., 2002).
Structural Characterization
- Isostructural Thiazoles: The synthesis and structural characterization of isostructural thiazoles featuring a pyrazole moiety demonstrated the versatility of this chemical framework in forming stable compounds with potential applications in material science and medicinal chemistry (Kariuki et al., 2021).
Antidepressant Activity
- Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides: A series of thiophene-based pyrazolines were synthesized and evaluated for their antidepressant activity. One compound in particular showed significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew et al., 2014).
properties
IUPAC Name |
4-(2-chloroethyl)-5-thiophen-3-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMCSDJTLTVRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















